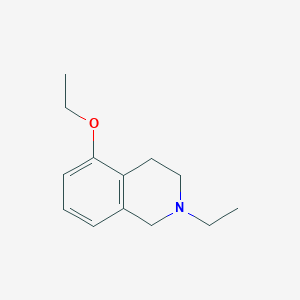

5-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline

Description

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

5-ethoxy-2-ethyl-3,4-dihydro-1H-isoquinoline |

InChI |

InChI=1S/C13H19NO/c1-3-14-9-8-12-11(10-14)6-5-7-13(12)15-4-2/h5-7H,3-4,8-10H2,1-2H3 |

InChI Key |

PUUPYFBAFLZEFW-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC2=C(C1)C=CC=C2OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline typically involves multistep reactions. One common method includes the Henry reaction, followed by Nef reaction, reductive amination, amidation, and N-alkylation . These steps involve the use of various reagents and catalysts to achieve the desired product.

Industrial Production Methods: Industrial production of 1,2,3,4-tetrahydroisoquinoline derivatives often involves catalytic hydrogenation of isoquinoline using catalysts such as platinum or palladium . The process is optimized for high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Oxidation: H₂O₂, TBHP

Reduction: NaBH₄, LiAlH₄

Substitution: Various nucleophiles and electrophiles

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has been identified as a potential antagonist of human orexin receptors. Orexin receptors play a crucial role in regulating sleep and appetite, making this compound a candidate for treating disorders related to these functions. Specifically, it may be useful in managing:

- Eating Disorders : Including conditions such as anorexia nervosa and bulimia, where appetite regulation is disrupted.

- Sleep Disorders : Such as insomnia and narcolepsy, which are characterized by abnormal sleep patterns and excessive daytime sleepiness .

Mechanism of Action

The pharmacological activity of 5-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline is linked to its ability to modulate orexin receptor activity. By antagonizing these receptors, the compound may help restore normal appetite and sleep patterns, providing therapeutic benefits for patients suffering from related disorders .

Synthesis and Derivatives

Synthetic Routes

The synthesis of 5-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through various chemical reactions that allow for the introduction of ethoxy and ethyl groups into the tetrahydroisoquinoline framework. This structural modification enhances the compound's stability and biological activity.

Derivatives and Their Applications

Research indicates that derivatives of tetrahydroisoquinoline compounds often exhibit enhanced pharmacological properties. For instance:

- Bioactive Molecules : The compound can serve as a precursor for synthesizing more complex alkaloids or bioactive molecules with improved efficacy against various pathogens.

- Neuroprotective Agents : Some studies suggest that tetrahydroisoquinoline derivatives may possess neuroprotective properties beneficial in treating neurodegenerative diseases .

Case Studies

Case Study 1: Orexin Receptor Antagonism

A study explored the effects of tetrahydroisoquinoline derivatives on orexin receptors. The findings indicated that these compounds could significantly reduce food intake in animal models, suggesting their potential application in treating obesity and related metabolic disorders .

Case Study 2: Anticonvulsant Activity

In another study focusing on the anticonvulsant properties of tetrahydroisoquinoline derivatives, researchers found that certain derivatives could effectively increase seizure thresholds in animal models. This suggests that 5-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline may also have applications in epilepsy management .

Comparative Data Table

| Application Area | Potential Use | Mechanism of Action |

|---|---|---|

| Eating Disorders | Treatment for anorexia/bulimia | Orexin receptor antagonism |

| Sleep Disorders | Management of insomnia/narcolepsy | Modulation of sleep-regulating pathways |

| Neuroprotection | Treatment for neurodegenerative diseases | Neuroprotective effects |

| Anticonvulsant Activity | Seizure management | Increase in seizure threshold |

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly those involving dopamine and serotonin . The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to alterations in cellular signaling pathways .

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and chemical profiles of tetrahydroisoquinolines are heavily influenced by substituent positions and types. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Tetrahydroisoquinoline Derivatives

Substituent Effects on Physicochemical Properties

Ethoxy vs. Methoxy/Hydroxy Groups :

- The 5-ethoxy group in the target compound is more lipophilic than methoxy or hydroxy groups in analogs like CKD712 (6,7-dihydroxy) or N-Methylheliamine (6,7-dimethoxy). This increased lipophilicity may enhance membrane permeability but reduce aqueous solubility .

- In contrast, polar groups (e.g., 6,7-dihydroxy in CKD712) facilitate hydrogen bonding, critical for VEGF induction and receptor interactions .

- Ethyl vs. Methyl at Position 2: The 2-ethyl group introduces greater steric bulk compared to 2-methyl derivatives (e.g., Compound 14 ). This could alter binding kinetics to enzymes like HuBuChE or β-adrenoceptors . Ethyl groups may also improve metabolic stability by slowing oxidative degradation compared to methyl .

Biological Activity

5-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline (C13H19NO) is a compound derived from the tetrahydroisoquinoline (THIQ) family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Antiviral Activity

Recent studies have highlighted the antiviral potential of THIQ derivatives against SARS-CoV-2. For instance, a study synthesized novel compounds based on the THIQ structure and identified that certain derivatives exhibited significant antiviral activity against SARS-CoV-2 in vitro. Specifically, one derivative demonstrated an EC50 of 2.78 μM with a selective index (SI) exceeding 71.94, outperforming chloroquine in human lung Calu-3 cell lines . This suggests that modifications to the THIQ scaffold can enhance antiviral properties.

Neuroprotective Effects

Tetrahydroisoquinoline derivatives are also noted for their neuroprotective properties. Research indicates that compounds within this class may protect neuronal cells from oxidative stress-induced apoptosis. For example, certain THIQ derivatives have shown promise in reducing cell death in SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide .

The mechanisms through which 5-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline exerts its biological effects are multifaceted:

- Inhibition of Viral Replication : The antiviral activity is primarily attributed to the inhibition of post-entry viral replication mechanisms rather than preventing viral entry into host cells .

- Neuroprotective Mechanisms : The neuroprotective effects may involve modulation of neuroinflammatory pathways and enhancement of brain-derived neurotrophic factor (BDNF) levels, which are crucial for neuronal survival and function .

Research Findings and Case Studies

Several studies have been conducted to explore the biological activities of THIQ derivatives:

| Study | Compound Tested | Biological Activity | EC50 (μM) | Selective Index |

|---|---|---|---|---|

| Trans-1 | Anti-SARS-CoV-2 | 2.78 | >71.94 | |

| Various THIQs | Neuroprotection | N/A | N/A |

Case Study: Antiviral Activity

In a notable case study involving the synthesis of THIQ derivatives, researchers found that compound Trans-1 significantly inhibited SARS-CoV-2 replication in Vero E6 cells with an EC50 value comparable to established antivirals like chloroquine . This study emphasizes the potential for developing new antiviral agents based on modified THIQ structures.

Case Study: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of THIQ derivatives revealed that certain compounds could significantly reduce cell death in SH-SY5Y cells under oxidative stress conditions. This highlights their potential use in treating neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.